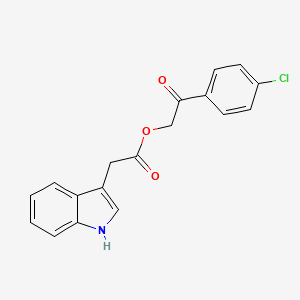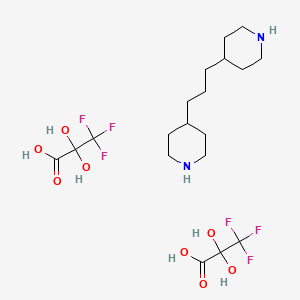
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as Indo-1, is a fluorescent dye used in scientific research. It is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. Indo-1 is used to study intracellular calcium dynamics in living cells and has been widely used in neuroscience, pharmacology, and cell biology research.
作用机制
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate works by binding to calcium ions, causing a conformational change that results in a shift in the wavelength of its fluorescence. This shift can be detected using a fluorescence microscope or a flow cytometer. The amount of fluorescence emitted by 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is proportional to the concentration of calcium ions in the cell, allowing researchers to measure changes in intracellular calcium concentration.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has no known biochemical or physiological effects on living cells. It is an inert compound that does not interfere with cellular processes.
实验室实验的优点和局限性
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments. It is a highly sensitive and specific calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. It is also relatively easy to use, and can be used in a variety of experimental systems, including cultured cells and tissues. However, there are also some limitations to its use. It requires a fluorescence microscope or flow cytometer to detect changes in fluorescence, which may not be available in all labs. In addition, the dye has a limited dynamic range, which can make it difficult to detect small changes in intracellular calcium concentration.
未来方向
There are several future directions for the use of 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate in scientific research. One area of interest is the development of new fluorescent dyes that can be used to measure other intracellular signaling molecules, such as cyclic AMP and cyclic GMP. Another area of interest is the development of new imaging techniques that can be used to visualize changes in intracellular calcium concentration in real-time in living animals. Finally, there is also interest in using 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate to study the role of calcium signaling in disease processes, such as cancer and neurodegenerative diseases.
合成方法
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can be synthesized using a multi-step process starting from indole. The first step involves the conversion of indole to 3-nitroindole, which is then reduced to 3-aminoindole. The amino group is then protected with a tert-butyloxycarbonyl group, and the resulting compound is reacted with 4-chlorophenylacetic acid to form the ester. The final step involves deprotection of the amino group to yield 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate.
科学研究应用
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is widely used in scientific research to study intracellular calcium dynamics. It is a calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. This is important because calcium is a key signaling molecule in cells, and changes in intracellular calcium concentration can have profound effects on cellular processes such as neurotransmitter release, muscle contraction, and gene expression.
属性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWAEHDWBPCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)
![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)
![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![4'-(3-chloro-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4935413.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)